molecular formula C13H17ClFNO2S B2529917 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide CAS No. 1396870-72-6

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Cat. No.: B2529917
CAS No.: 1396870-72-6
M. Wt: 305.79
InChI Key: VWODLJVCPKBKAF-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with chlorine and fluorine atoms, as well as a hydroxy-methyl-thio butyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves multiple steps. One common approach is to start with the chlorination and fluorination of benzene to obtain 2-chloro-6-fluorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the amide group. The final step involves the addition of the hydroxy-methyl-thio butyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring and the presence of the hydroxy-methyl-thio butyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO2S/c1-13(18,6-7-19-2)8-16-12(17)11-9(14)4-3-5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWODLJVCPKBKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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